molecular formula C16H22N4O4 B2530952 2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide CAS No. 861207-07-0

2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

Cat. No.: B2530952
CAS No.: 861207-07-0
M. Wt: 334.376
InChI Key: YLDQIQSPEOUFOO-UHFFFAOYSA-N
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Description

2-methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS 861207-07-0) is a chemical compound featuring a complex heterocyclic architecture that integrates a dihydropyrido[3,2-b][1,4]oxazine core with a morpholine-propyl side chain. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery research, particularly in the design and synthesis of novel kinase inhibitors. The morpholino group is a prevalent pharmacophore in many approved therapeutics and investigational compounds, often employed to optimize solubility and binding affinity to enzymatic targets . The pyrido[3,2-b][1,4]oxazine scaffold represents a privileged structure in chemical biology, serving as a key intermediate for developing potent and selective agents against various disease targets. Researchers can utilize this compound as a versatile building block for constructing more complex chemical libraries or as a reference standard in high-throughput screening campaigns to identify new biological pathways. Its primary research value lies in its potential to modulate protein-protein interactions and enzymatic activity, making it a valuable tool for probing cellular signaling mechanisms and validating new targets in oncology and other therapeutic areas. Strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

2-methyl-N-(3-morpholin-4-ylpropyl)-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-16(15(22)19-13-12(24-16)4-2-5-17-13)14(21)18-6-3-7-20-8-10-23-11-9-20/h2,4-5H,3,6-11H2,1H3,(H,18,21)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDQIQSPEOUFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and relevant studies that highlight its biological effects.

  • Molecular Formula : C17H23N3O4
  • Molecular Weight : 333.388 g/mol
  • Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the morpholine group suggests potential interactions with neurotransmitter systems, while the pyrido[3,2-b][1,4]oxazine structure may influence its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. A study focusing on similar compounds demonstrated significant antifungal activity against various strains, suggesting that this compound may possess similar effects .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of cerebral ischemia. In these studies, compounds related to the oxazine class showed promise in reducing neuronal damage through mechanisms that involve inhibition of apoptotic pathways and modulation of oxidative stress .

Anticancer Activity

Preliminary data suggest that this compound may exhibit anticancer properties. A related study highlighted the ability of certain benzoxazine derivatives to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms . The specific pathways involved in this action remain an area for further investigation.

Case Studies and Research Findings

  • Antifungal Activity Study :
    • A series of 1,4-benzothiazine and 1,4-benzoxazine imidazole derivatives were synthesized and tested for antifungal activity.
    • Results indicated a strong correlation between structural modifications and increased antifungal efficacy .
  • Neuroprotective Study :
    • The neuroprotective effects were evaluated using models of ischemia.
    • Compounds demonstrated significant reductions in lesion volumes and improved behavioral outcomes post-treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant antifungal activity
NeuroprotectiveReduced neuronal damage in ischemia
AnticancerInduction of apoptosis

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-b][1,4]oxazines exhibit promising anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth.

Antimicrobial Properties

Studies have demonstrated that compounds containing oxazine moieties possess antimicrobial activity. This is particularly relevant in the context of antibiotic resistance, where new classes of antimicrobial agents are urgently needed. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimalarial Activity

The compound's structural analogs have been explored for their efficacy against malaria parasites. Research has shown that modifications to the oxazine ring can enhance antimalarial activity by targeting specific stages of the Plasmodium lifecycle. This is crucial for developing effective treatments against resistant strains.

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of anticancer propertiesDemonstrated significant inhibition of tumor growth in vitro and in vivo models using similar oxazine derivatives.
Study 2 Assessment of antimicrobial efficacyShowed effective bactericidal activity against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells.
Study 3 Investigation of antimalarial effectsIdentified potent activity against Plasmodium falciparum with a novel mechanism involving disruption of heme detoxification pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs from the pyrido-oxazine family include:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) CAS RN Purity (%)
3,4-Dihydro-2H-pyrido[3,4-b][1,4]oxazine C₇H₈N₂O Parent structure (no oxo group) 136.15 20348-23-6 97
(4R)-4-Fluoro-N-(3-oxo-pyrido-oxazin-6-yl)-D-prolinamide C₂₄H₂₈FN₃O₄ 4-Fluoro, prolinamide side chain 441.50 EP3643703A1 N/A
Target Compound C₁₇H₂₄N₄O₄ 3-Oxo, 2-methyl, N-(3-morpholinopropyl)carboxamide 364.40 Not provided N/A

Structural Insights :

  • Parent Compound (3,4-Dihydro-2H-pyrido-oxazine) : Lacks the 3-oxo group and carboxamide side chain, resulting in lower molecular weight (136.15 g/mol) and simpler reactivity .
  • Fluorinated Prolinamide Analog: Incorporates a fluorine atom and prolinamide group, which may enhance metabolic stability and target selectivity compared to the morpholinopropyl-carboxamide derivative .
  • Target Compound: The 3-oxo group increases hydrogen-bonding capacity, while the morpholinopropyl side chain likely improves aqueous solubility and pharmacokinetic properties .

Research Findings and Data Gaps

  • Biological Activity: No specific studies on the target compound are cited in the evidence.

Q & A

Q. What in vitro/in vivo models are most relevant for studying its anti-inflammatory potential?

  • Methodological Answer :
  • In Vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
  • In Vivo : Murine carrageenan-induced paw edema model, with COX-2 inhibition as a key endpoint .

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